Pyridinium, 1-[2-[(2-methoxyphenyl)amino]-2-oxoethyl]-, chloride
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Overview
Description
Pyridinium, 1-[2-[(2-methoxyphenyl)amino]-2-oxoethyl]-, chloride is a quaternary pyridinium salt. These compounds are known for their cationic surfactant properties and are widely used in various industrial and domestic applications. The presence of different functional groups on the pyridine ring or at the nitrogen atom makes these compounds versatile and valuable in multiple fields .
Preparation Methods
The synthesis of pyridinium salts typically involves the reaction of pyridine with an alkylating agent. For Pyridinium, 1-[2-[(2-methoxyphenyl)amino]-2-oxoethyl]-, chloride, the synthetic route involves the reaction of pyridine with 2-(2-methoxyphenylamino)-2-oxoethyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the product is purified by recrystallization or chromatography .
Chemical Reactions Analysis
Pyridinium salts, including Pyridinium, 1-[2-[(2-methoxyphenyl)amino]-2-oxoethyl]-, chloride, undergo various chemical reactions such as:
Oxidation: These compounds can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert pyridinium salts to pyridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the aromatic ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. .
Scientific Research Applications
Pyridinium, 1-[2-[(2-methoxyphenyl)amino]-2-oxoethyl]-, chloride has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized as a surfactant in formulations for cosmetics, pharmaceuticals, and cleaning products
Mechanism of Action
The mechanism of action of Pyridinium, 1-[2-[(2-methoxyphenyl)amino]-2-oxoethyl]-, chloride involves its interaction with biological membranes and proteins. The cationic nature of the compound allows it to bind to negatively charged sites on cell membranes, leading to disruption of membrane integrity and cell lysis. Additionally, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Similar compounds to Pyridinium, 1-[2-[(2-methoxyphenyl)amino]-2-oxoethyl]-, chloride include other quaternary pyridinium salts such as:
1-Methyl-4-(C12-alkyl)pyridinium iodides: Known for their micelle formation properties.
Pyridinium ylides: Used in organic synthesis as intermediates.
Pyridinium ionic liquids: Employed in green chemistry for their unique solvent properties. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
62513-05-7 |
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Molecular Formula |
C14H15ClN2O2 |
Molecular Weight |
278.73 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-2-pyridin-1-ium-1-ylacetamide;chloride |
InChI |
InChI=1S/C14H14N2O2.ClH/c1-18-13-8-4-3-7-12(13)15-14(17)11-16-9-5-2-6-10-16;/h2-10H,11H2,1H3;1H |
InChI Key |
VCZSJZSKWKMTDL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C[N+]2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
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